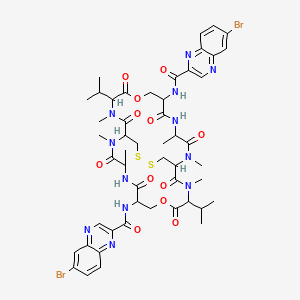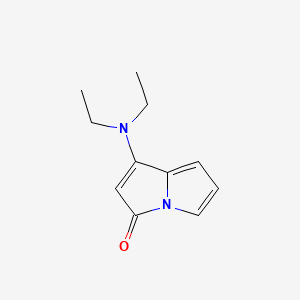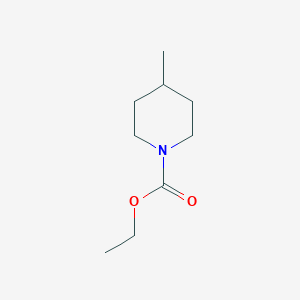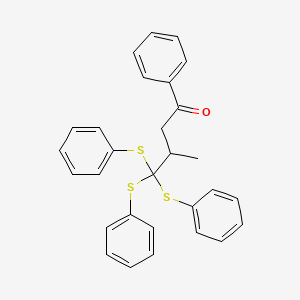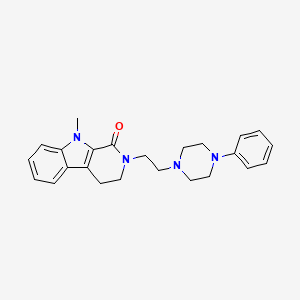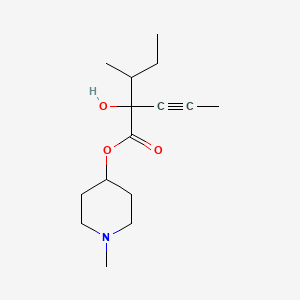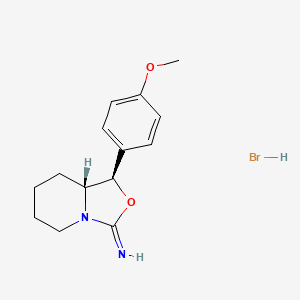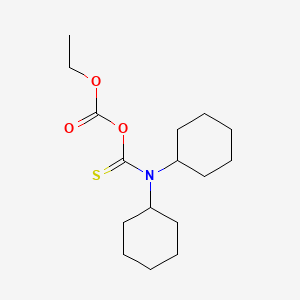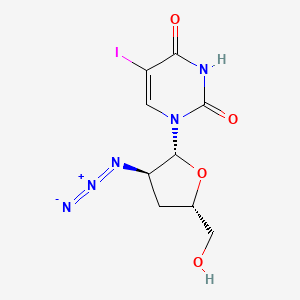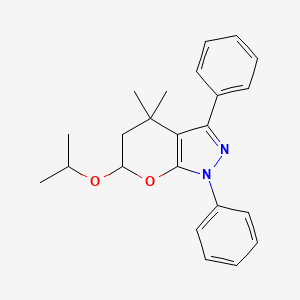
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its unique structural features, which include a tetrahydropyrano ring fused to a pyrazole ring, and an isopropyl ether group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction may start with the preparation of a pyrazole intermediate, followed by the introduction of the tetrahydropyrano ring through a cyclization reaction. The final step involves the etherification of the compound with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), nucleophiles (e.g., NaOH, NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: A structurally related compound with a dioxolane ring instead of a tetrahydropyrano ring.
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine: Another related compound with a different functional group arrangement.
Uniqueness
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether is unique due to its specific combination of structural features, including the tetrahydropyrano ring fused to a pyrazole ring and the isopropyl ether group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
63777-09-3 |
|---|---|
Fórmula molecular |
C23H26N2O2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4,4-dimethyl-1,3-diphenyl-6-propan-2-yloxy-5,6-dihydropyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C23H26N2O2/c1-16(2)26-19-15-23(3,4)20-21(17-11-7-5-8-12-17)24-25(22(20)27-19)18-13-9-6-10-14-18/h5-14,16,19H,15H2,1-4H3 |
Clave InChI |
ORTRBOFLFKTAHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1CC(C2=C(O1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




